molecular formula C12H9BrO2 B11856927 3-Bromo-4-methoxy-1-naphthaldehyde

3-Bromo-4-methoxy-1-naphthaldehyde

Cat. No.: B11856927
M. Wt: 265.10 g/mol
InChI Key: RSOXIAWZDGDWFC-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1-naphthaldehyde: is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the naphthalene ring, with an aldehyde functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-1-naphthaldehyde typically involves the bromination of 4-methoxy-1-naphthaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include 3-Bromo-4-methoxy-1-naphthoic acid.

    Reduction Reactions: Products include 3-Bromo-4-methoxy-1-naphthylmethanol.

Scientific Research Applications

3-Bromo-4-methoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

    4-Methoxy-1-naphthaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-1-naphthaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

    4-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.

Uniqueness: 3-Bromo-4-methoxy-1-naphthaldehyde is unique due to the combination of the bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful probe in biochemical research.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

3-bromo-4-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9BrO2/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-7H,1H3

InChI Key

RSOXIAWZDGDWFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C=O)Br

Origin of Product

United States

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